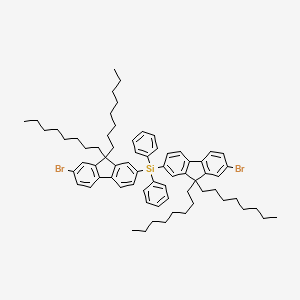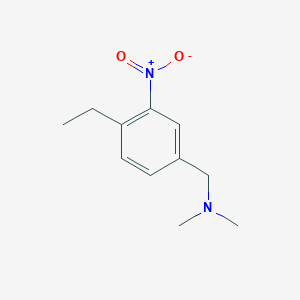
1-(4-Ethyl-3-nitrophenyl)-N,N-dimethylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethyl-3-nitrophenyl)-N,N-dimethylmethanamine is an organic compound characterized by the presence of an ethyl group, a nitro group, and a dimethylmethanamine moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethyl-3-nitrophenyl)-N,N-dimethylmethanamine typically involves the nitration of 4-ethylphenylamine followed by the introduction of the dimethylmethanamine group. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the phenyl ring. The subsequent step involves the reaction of the nitrated intermediate with dimethylamine under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethyl-3-nitrophenyl)-N,N-dimethylmethanamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylmethanamine group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a suitable base.
Oxidation: Potassium permanganate in acidic or basic medium, or chromic acid.
Major Products Formed
Reduction: 1-(4-Ethyl-3-aminophenyl)-N,N-dimethylmethanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-(4-Carboxy-3-nitrophenyl)-N,N-dimethylmethanamine.
Scientific Research Applications
1-(4-Ethyl-3-nitrophenyl)-N,N-dimethylmethanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Ethyl-3-nitrophenyl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dimethylmethanamine moiety may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Ethyl-3-nitrophenyl)ethanone
- 1-(4-Ethyl-3-nitrophenyl)propane-1,2-diol
- 1-(4-Ethyl-3-nitrophenyl)ethanol
Uniqueness
1-(4-Ethyl-3-nitrophenyl)-N,N-dimethylmethanamine is unique due to the presence of the dimethylmethanamine group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, reactivity, and potential biological activity compared to similar compounds lacking this functional group.
Properties
CAS No. |
697305-67-2 |
|---|---|
Molecular Formula |
C11H16N2O2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
1-(4-ethyl-3-nitrophenyl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C11H16N2O2/c1-4-10-6-5-9(8-12(2)3)7-11(10)13(14)15/h5-7H,4,8H2,1-3H3 |
InChI Key |
VBODGSHLHFVOAP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)CN(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12516503.png)
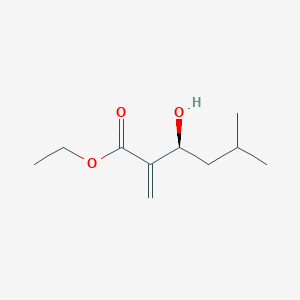
![1-N-[(4-fluorophenyl)methyl]-2-methylpropane-1,2-diamine;dihydrochloride](/img/structure/B12516514.png)
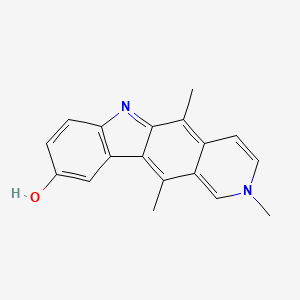
![4-(3,4-Dichloro-2-methylphenoxy)-1-[(piperidin-4-yl)methyl]piperidine](/img/structure/B12516525.png)
![7-[2-(2-Hydroxy-4-sulfophenyl)hydrazinylidene]-8-oxo-7,8-dihydroquinoline-5-sulfonic acid](/img/structure/B12516531.png)
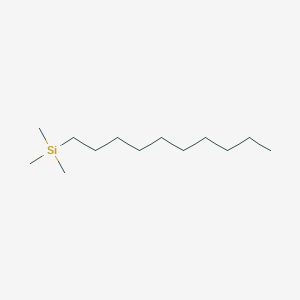
![[3,4,5-Trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 10-[3-[4-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12516538.png)
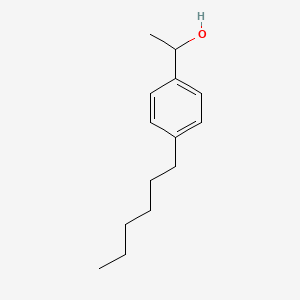

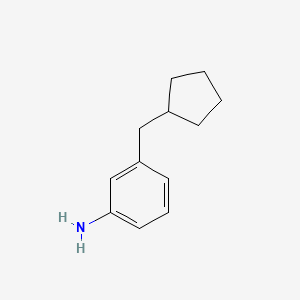

![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-oxopropanoic acid](/img/structure/B12516581.png)
